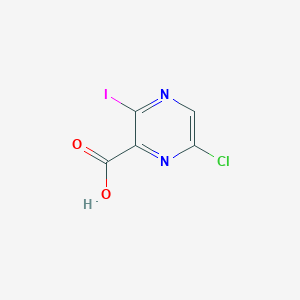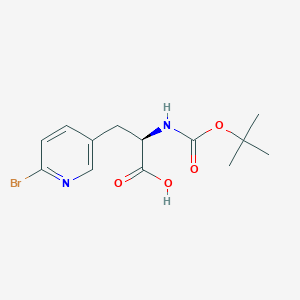
(R)-3-(6-Bromopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(6-Bromopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound that features a brominated pyridine ring and a tert-butoxycarbonyl-protected amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(6-Bromopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Amino Acid Moiety: The brominated pyridine is then coupled with an appropriate amino acid derivative. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Protection of the Amino Group: The amino group of the resulting compound is protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods: Industrial production of ®-3-(6-Bromopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine atom or the pyridine ring, resulting in different reduced products.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the brominated pyridine or the amino acid moiety.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
®-3-(6-Bromopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(6-Bromopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring and the protected amino acid moiety can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
®-3-(6-Chloropyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
®-3-(6-Fluoropyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
®-3-(6-Iodopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in ®-3-(6-Bromopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid imparts unique reactivity and properties compared to its halogenated analogs
Properties
Molecular Formula |
C13H17BrN2O4 |
|---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
(2R)-3-(6-bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)/t9-/m1/s1 |
InChI Key |
WMWLTWBDPDLKHY-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=C(C=C1)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)
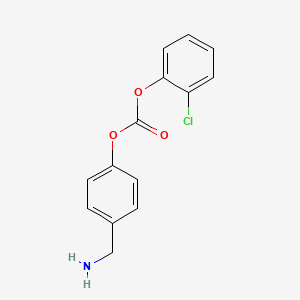
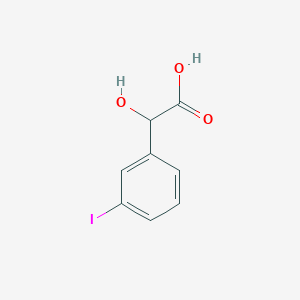

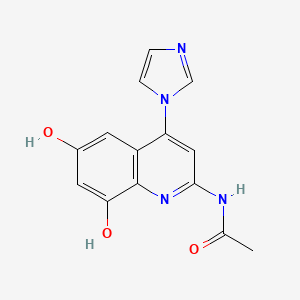
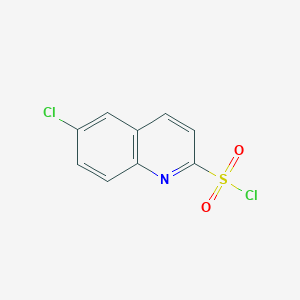


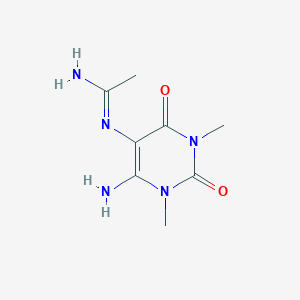

![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)


